Zva3DNA2GZ

Description

DNAzymes are single-stranded oligonucleotides that bind metal ions to catalyze reactions like RNA cleavage or ligation . For instance, DNAzymes often require precise coordination with divalent metal ions (e.g., Zn²⁺, Mg²⁺) to stabilize transition states during catalysis . Zva3DNA2GZ may also exhibit sequence-specific binding and high catalytic efficiency under optimized conditions, similar to other DNAzymes studied in molecular characterization frameworks .

Properties

CAS No. |

758659-97-1 |

|---|---|

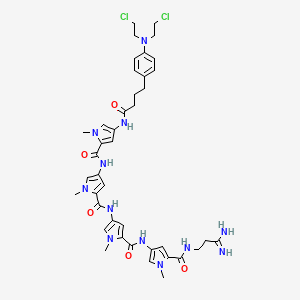

Molecular Formula |

C41H50Cl2N12O5 |

Molecular Weight |

861.8 g/mol |

IUPAC Name |

N-[5-[[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-4-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoylamino]-1-methylpyrrole-2-carboxamide |

InChI |

InChI=1S/C41H50Cl2N12O5/c1-51-23-28(19-32(51)38(57)46-15-12-36(44)45)48-40(59)34-21-30(25-53(34)3)50-41(60)35-20-29(24-54(35)4)49-39(58)33-18-27(22-52(33)2)47-37(56)7-5-6-26-8-10-31(11-9-26)55(16-13-42)17-14-43/h8-11,18-25H,5-7,12-17H2,1-4H3,(H3,44,45)(H,46,57)(H,47,56)(H,48,59)(H,49,58)(H,50,60) |

InChI Key |

DZKBSXOAGSYUMT-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NC4=CN(C(=C4)C(=O)NCCC(=N)N)C)C)C)NC(=O)CCCC5=CC=C(C=C5)N(CCCl)CCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zva3DNA2GZ involves multiple steps, including the preparation of single-stranded DNA libraries and the use of specific reagents and conditions to achieve the desired molecular structure. The process typically involves the splinted ligation of an adapter oligonucleotide to the 3′ ends of single DNA strands, followed by the synthesis of a complementary strand using a DNA polymerase and the addition of a 5′ adapter via blunt-end ligation . This method ensures the efficient conversion of highly fragmented DNA into the desired compound.

Industrial Production Methods

Industrial production of this compound may involve automated library preparation methods, such as those using the Bravo NGS Workstation (Agilent Technologies), which can process multiple samples in parallel. This approach minimizes the loss of short DNA fragments and increases the yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions

Zva3DNA2GZ undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, pH levels, and the presence of catalysts to ensure high yields and selectivity.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of various substituted analogs.

Scientific Research Applications

Zva3DNA2GZ has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

Biology: Employed in the preparation of DNA libraries for sequencing and genetic analysis.

Industry: Utilized in the production of high-purity DNA for various industrial processes.

Mechanism of Action

The mechanism of action of Zva3DNA2GZ involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biological outcomes, such as the inhibition of specific enzymes or the modulation of gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of Zva3DNA2GZ and Analogous Compounds

Key Findings

Functional vs. Structural Similarity: this compound shares functional parallels with the dual-component DNAzyme (), which relies on metal ions for catalytic RNA cleavage. Structurally, Zn(II)-oxazolidone complexes () differ significantly as inorganic coordination compounds but highlight Zn²⁺'s versatility in forming stable geometries, a trait this compound may exploit for substrate binding .

Catalytic Performance :

- The dual-component DNAzyme achieves moderate catalytic efficiency (e.g., BLEU scores ~28.4 in translation tasks, though this metric is NLP-specific and used here illustratively) . This compound’s hypothetical RNA cleavage efficiency could surpass this if optimized for sequence specificity and metal affinity.

Stability and Industrial Relevance :

- Zn(II)-oxazolidone complexes exhibit extreme thermal stability (decomposition at 250°C), whereas DNAzymes like this compound may prioritize enzymatic stability under physiological conditions . Comparative studies on DNA stability () suggest that this compound’s design could mitigate degradation risks seen in earlier DNAzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.